molecular formula C7H12N2O2 B1349352 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE CAS No. 287917-82-2

3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE

Cat. No.: B1349352
CAS No.: 287917-82-2
M. Wt: 156.18 g/mol
InChI Key: KGKHJTGWURATBU-UHFFFAOYSA-N
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Description

3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE is a chemical compound with the molecular formula C7H12N2O2. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The compound is characterized by a pyrazole ring substituted with a dimethoxymethyl group and a methyl group.

Biochemical Analysis

Biochemical Properties

3-Dimethoxymethyl-1-methylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, where 3-Dimethoxymethyl-1-methylpyrazole acts as an inhibitor. This inhibition affects the enzyme’s ability to catalyze the oxidation of alcohols to aldehydes or ketones. Additionally, 3-Dimethoxymethyl-1-methylpyrazole has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates .

Cellular Effects

The effects of 3-Dimethoxymethyl-1-methylpyrazole on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3-Dimethoxymethyl-1-methylpyrazole can impact gene expression and cellular metabolism. In certain cell types, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes .

Molecular Mechanism

At the molecular level, 3-Dimethoxymethyl-1-methylpyrazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as alcohol dehydrogenase and cytochrome P450, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 3-Dimethoxymethyl-1-methylpyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Dimethoxymethyl-1-methylpyrazole have been studied over various time periods. The compound is relatively stable at room temperature but can degrade under extreme conditions. Long-term studies have shown that prolonged exposure to 3-Dimethoxymethyl-1-methylpyrazole can lead to changes in cellular function, including altered metabolic activity and gene expression profiles .

Dosage Effects in Animal Models

The effects of 3-Dimethoxymethyl-1-methylpyrazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate enzyme activity effectively. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These adverse effects are often dose-dependent and highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

3-Dimethoxymethyl-1-methylpyrazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with alcohol dehydrogenase also plays a role in its metabolic fate .

Transport and Distribution

Within cells and tissues, 3-Dimethoxymethyl-1-methylpyrazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its hydrophobicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-Dimethoxymethyl-1-methylpyrazole is crucial for its activity and function. It is often found in the cytoplasm and can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications, which ensure the compound reaches its intended site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE typically involves the reaction of 1-methylpyrazole with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce various substituted pyrazoles .

Scientific Research Applications

3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Dimethoxymethyl-2-methylpyrazole
  • 3-Dimethoxymethyl-4-methylpyrazole
  • 3-Dimethoxymethyl-5-methylpyrazole

Uniqueness

3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

3-(dimethoxymethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-9-5-4-6(8-9)7(10-2)11-3/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKHJTGWURATBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371193
Record name 3-Dimethoxymethyl-1-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287917-82-2
Record name 3-Dimethoxymethyl-1-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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